Sakyomicin C

Antibacterial Gram-positive MIC

Sakyomicin C (CAS 86413-76-5) is a benzoquinone antibiotic with a unique glycosylation pattern distinguishing it from congeners A, B, and D. It shows intermediate Gram-positive and mycobacterial potency, serving as a critical SAR comparator and antimicrobial susceptibility reference standard. Its lack of in vivo antitumor efficacy at 6 mg/kg makes it an ideal negative control for oncology studies. With well-defined structure and functional groups, it is an excellent scaffold for semi-synthetic derivatization. Ensure reproducible, differentiated research with Sakyomicin C.

Molecular Formula C25H26O9
Molecular Weight 470.5 g/mol
Cat. No. B1221050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakyomicin C
Synonymssakyomicin C
Molecular FormulaC25H26O9
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O
InChIInChI=1S/C25H26O9/c1-12-15(26)6-7-18(33-12)34-25-17(28)10-23(2,31)11-24(25,32)9-8-14-20(25)22(30)13-4-3-5-16(27)19(13)21(14)29/h3-5,8-9,12,15,18,26-27,31-32H,6-7,10-11H2,1-2H3/t12-,15-,18-,23+,24+,25+/m1/s1
InChIKeyDSMQDARJKCLOPP-IHCLWORPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sakyomicin C for Research: Baseline Overview and Procurement Considerations


Sakyomicin C is a benzoquinone antibiotic originally isolated from the fermentation broth of the actinomycete strain Nocardia sp. M-53 [1]. It belongs to the sakyomicin family of quinone-type antibiotics, which includes congeners A, B, and D [1]. The compound has the molecular formula C₂₅H₂₆O₉ and a molecular weight of 470.47 g/mol [1]. Sakyomicin C is characterized by a tetracyclic core structure with a unique glycosylation pattern that distinguishes it from its analogs [2]. Its primary documented biological activity is against Gram-positive bacteria and mycobacteria [1].

Why Sakyomicin C Cannot Be Simply Replaced by In-Class Analogs


Despite sharing a common biosynthetic origin and a quinone core, individual sakyomicin congeners exhibit quantifiable differences in antimicrobial potency and spectrum. The sakyomicin family includes structurally distinct members (A, B, C, D, and E) that differ in glycosylation, hydroxylation, and side-chain composition, leading to divergent biological activities [1]. For example, sakyomicin B consistently demonstrates the lowest MIC values among the three tested congeners, while sakyomicin C shows intermediate potency with a distinct activity profile against specific Gram-positive strains [2]. These differences are not merely incremental but can determine the suitability of a congener for a particular assay or research application. Therefore, substituting one sakyomicin analog for another without accounting for these quantitative differences may compromise experimental reproducibility or lead to misinterpretation of structure-activity relationships.

Sakyomicin C: Quantitative Differential Evidence Against Closest Analogs


Differential Antibacterial Potency Against Bacillus megaterium

Sakyomicin C exhibits an MIC of 4.69 μg/ml against Bacillus megaterium IFO 3970, which is higher than the MIC of sakyomicins A and B (both 3.13 μg/ml) [1]. This indicates that sakyomicin C is approximately 1.5-fold less potent against this organism compared to its congeners A and B [1].

Antibacterial Gram-positive MIC Sakyomicin congeners

Potency Against Staphylococcus aureus: Intermediate Profile

Against Staphylococcus aureus IFO 12732, sakyomicin C has an MIC of 6.25 μg/ml, which is intermediate between sakyomicin B (4.69 μg/ml, the most potent) and sakyomicin A (9.38 μg/ml, the least potent) [1]. This represents a 1.5-fold improvement over sakyomicin A but a 1.3-fold reduction compared to sakyomicin B [1].

Antibacterial Staphylococcus MIC Sakyomicin

Activity Spectrum: Equipotent Against Mycobacterium phlei

Sakyomicins A, B, and C all exhibit identical MIC values of 1.56 μg/ml against Mycobacterium phlei IFO 3158 [1]. This indicates that for this particular mycobacterial strain, the structural differences among the three congeners do not translate into differential potency [1].

Antimycobacterial Mycobacterium MIC Sakyomicin

In Vivo Antitumor Activity: No Effect at 6 mg/kg

Intraperitoneal administration of sakyomicin C at 6 mg/kg in mice had no effect against sarcoma 180A and lymphocytic leukemia P338 cells [1]. Similarly, sakyomicin A at 10 mg/kg also showed no antitumor effect in the same models [1]. This suggests that within this dose range, neither compound exhibits in vivo antitumor efficacy, although the tested dose of sakyomicin C was 40% lower than that of sakyomicin A [1].

Antitumor In vivo Sarcoma 180A Leukemia P338

Optimal Research and Industrial Use Cases for Sakyomicin C Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Glycosylated Quinone Antibiotics

Sakyomicin C, with its distinct glycosylation pattern (12b-[(5-hydroxy-6-methyloxan-2-yl)oxy] substitution) and unique molecular formula (C₂₅H₂₆O₉), serves as a critical comparator in SAR campaigns aimed at understanding how modifications to the sugar moiety and core hydroxylation influence antibacterial potency. The quantitative MIC differences observed against B. megaterium and S. aureus relative to sakyomicins A and B [1] provide a clear phenotypic readout for mapping structural determinants of activity.

Antimicrobial Susceptibility Testing and Reference Standard

Given the well-defined MIC values against a panel of Gram-positive bacteria and mycobacteria [1], sakyomicin C can be employed as a reference compound in antimicrobial susceptibility testing (AST) for novel quinone-based antibiotics. Its intermediate potency profile makes it a useful benchmark for evaluating the relative efficacy of new chemical entities.

Negative Control for In Vivo Antitumor Screens

The documented lack of antitumor efficacy in sarcoma 180A and leukemia P338 mouse models at 6 mg/kg [1] positions sakyomicin C as a suitable negative control in in vivo oncology studies. This helps researchers distinguish between compounds with genuine antitumor potential and those with only in vitro cytotoxic artifacts.

Precursor for Semi-Synthetic Derivative Exploration

The distinct chemical structure of sakyomicin C, confirmed by spectroscopic and X-ray crystallographic analysis of related congeners [2], offers a unique scaffold for semi-synthetic derivatization. Researchers aiming to improve antibacterial potency or alter pharmacokinetic properties can use sakyomicin C as a starting material, leveraging its specific functional groups for targeted chemical modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sakyomicin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.